![molecular formula C20H19N5 B2951339 N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393844-95-6](/img/structure/B2951339.png)
N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H19N5 and its molecular weight is 329.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects, particularly against various cancer cell lines. For instance, research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds were found to reduce the activity of mTORC1, a key regulator of cell growth and proliferation, thereby inducing autophagy under basal conditions and impairing autophagic flux during nutrient refeeding periods .
Table 1: Biological Activity Summary
Compound Structure | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MIA PaCa-2 | < 1 | mTORC1 inhibition; autophagy modulation |
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Various | < 0.5 | Autophagy induction; mTORC1 inhibition |
The primary mechanism through which this compound exerts its biological effects appears to be through modulation of the mTOR pathway. By inhibiting mTORC1 activity, the compound promotes autophagy, which is crucial for cellular homeostasis and survival under stress conditions. This dual action—enhancing basal autophagy while disrupting autophagic flux—suggests its potential as a therapeutic agent in cancer treatment by targeting metabolic vulnerabilities in tumor cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example:
- Substituents on the benzyl moiety can enhance binding affinity and selectivity for mTORC1.
- Alkyl groups at specific positions on the pyrazole ring have been linked to improved antiproliferative properties.
Table 2: Structure-Activity Relationships
Substituent Type | Position | Effect on Activity |
---|---|---|
Benzyl | 1 | Increased potency |
Methyl | 2 | Enhanced selectivity |
Tolyl | 3 | Improved metabolic stability |
Case Studies
In a notable study, compounds derived from this compound were tested against various solid tumors. The results indicated that these compounds not only inhibited tumor growth but also induced apoptosis in cancer cells under nutrient-deprived conditions. The findings suggest that this class of compounds could serve as effective agents in cancer therapy by exploiting the metabolic stress experienced by tumor cells .
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the 4-Amine Position
The 4-amine group exhibits significant nucleophilic character, enabling substitution reactions with electrophilic reagents. Key reactions include:
Alkylation and Arylation
-
Reaction with alkyl/aryl halides under basic conditions yields secondary or tertiary amines. For example, treatment with benzyl bromide forms N,N-dibenzyl derivatives .
-
Aryl diazonium salts undergo coupling reactions to produce aryl-substituted analogs .
Acylation
-
Acetic anhydride or acyl chlorides acylate the amine group, forming stable amides. This reaction is pH-dependent, requiring anhydrous conditions .
Functionalization of the Pyrazolo Core
The pyrazolo[3,4-d]pyrimidine scaffold participates in cycloaddition and electrophilic substitution reactions:
Cyclization with Aldehydes
-
Condensation with aromatic aldehydes (e.g., benzaldehyde) forms arylidene derivatives via Knoevenagel-type reactions. For example:
Pyrazolopyrimidine+RCHOAcOHArylidene derivative+H2O
Diazonium Salt Coupling
-
Reaction with diazonium chlorides (e.g., 4-nitrobenzenediazonium chloride) introduces aryl groups at the 3-position of the pyrazole ring, forming pyrazolo[3,4-d]pyridazines .
Reactivity with Heterocyclic Reagents
The compound undergoes annulation reactions to form fused heterocycles:
Reaction with Phenacyl Bromides
-
Phenacyl bromide derivatives react via nucleophilic attack at the pyrimidine nitrogen, forming thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines .
Interaction with DMF-DMA
-
Dimethylformamide dimethyl acetal (DMF-DMA) facilitates enamine formation at the 5-position, enhancing electron density for further functionalization .
Synthetic Pathways and Optimization
The compound is synthesized through multi-step routes:
Stepwise Synthesis
-
Core Formation : Cyclocondensation of 5-aminopyrazole-4-carbonitriles with formamide yields the pyrazolo[3,4-d]pyrimidine backbone .
-
Chlorination : Treatment with POCl₃ introduces a chloro group at the 4-position .
-
Amine Substitution : Reaction with N-methylbenzylamine replaces the chloro group, forming the final product .
Optimized Conditions
Step | Reagent/Conditions | Yield (%) | Reference |
---|---|---|---|
Core Formation | Formamide, 200°C | 75–80 | |
Chlorination | POCl₃, CH₂Cl₂, reflux | 85–90 | |
Amine Substitution | N-methylbenzylamine, EtOH, reflux | 70–75 |
Comparative Reactivity with Analogues
The substituents on the pyrazolo core influence reactivity:
Industrial and Pharmacological Implications
Propriétés
IUPAC Name |
N-benzyl-N-methyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-15-7-6-10-17(11-15)25-20-18(12-23-25)19(21-14-22-20)24(2)13-16-8-4-3-5-9-16/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVXPMGSPUYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.